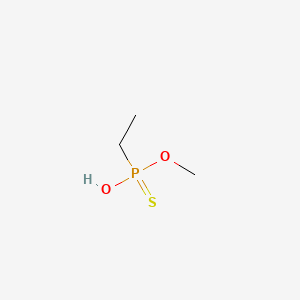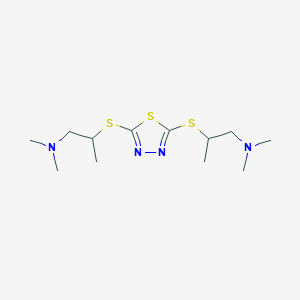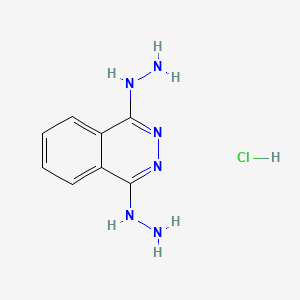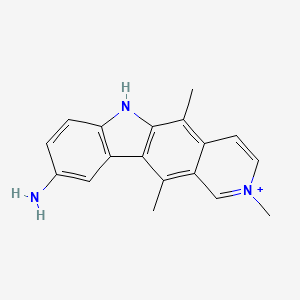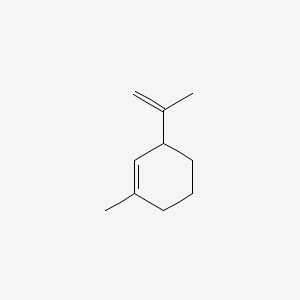
L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester is a complex peptide derivative. This compound is notable for its intricate structure, which includes multiple amino acid residues and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester typically involves the stepwise assembly of its peptide chain. This process includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using activating agents such as carbodiimides.
Solution-Phase Peptide Synthesis: This method involves the coupling of amino acids in solution, often using similar activating agents as SPPS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS due to its efficiency and ability to produce high-purity peptides. The process is automated and optimized for large-scale synthesis, ensuring consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester can be compared with other peptide derivatives, such as:
- N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine
- N-[3-[(N-Acetyl-L-seryl)amino]benzoyl]-L-valine
These compounds share similar structural features but differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups that contribute to its distinct biological activities.
Eigenschaften
| 137328-42-8 | |
Molekularformel |
C39H70N8O11 |
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C39H70N8O11/c1-11-23(8)33(38(56)45-32(22(6)7)39(57)58-10)46-37(55)29-13-12-14-47(29)18-30(50)25(15-20(2)3)42-35(53)27(17-31(40)51)44-34(52)26(16-21(4)5)43-36(54)28(19-48)41-24(9)49/h20-23,25-30,32-33,48,50H,11-19H2,1-10H3,(H2,40,51)(H,41,49)(H,42,53)(H,43,54)(H,44,52)(H,45,56)(H,46,55)/t23-,25-,26-,27-,28-,29-,30?,32-,33-/m0/s1 |
InChI-Schlüssel |
WKFRLTWYIUVQOD-OVMCXGMOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


